molecular formula C14H24N4O2 B1168043 Tanezumab CAS No. 880266-57-9

Tanezumab

Cat. No.: B1168043
CAS No.: 880266-57-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanezumab is a humanized monoclonal antibody that targets nerve growth factor. It is primarily investigated for its potential in treating chronic pain conditions, such as osteoarthritis and chronic low back pain. Unlike conventional painkillers, this compound offers a novel mechanism of action by inhibiting nerve growth factor, which plays a crucial role in pain signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tanezumab is produced using recombinant DNA technology. The process involves the insertion of the gene encoding the antibody into a host cell line, typically Chinese hamster ovary cells. These cells are then cultured in bioreactors under controlled conditions to express the antibody. The antibody is subsequently purified using a series of chromatographic techniques to ensure high purity and activity .

Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure consistency, safety, and efficacy. The production process includes cell culture, harvest, purification, and formulation. The final product is subjected to rigorous quality control tests to confirm its identity, purity, potency, and safety .

Chemical Reactions Analysis

Types of Reactions: Tanezumab, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with its target, nerve growth factor, through highly specific binding interactions.

Common Reagents and Conditions: The production of this compound involves the use of various reagents for cell culture, purification, and formulation. These include growth media, buffers, and chromatographic resins. The conditions are carefully controlled to maintain the stability and activity of the antibody .

Major Products Formed: The primary product formed is the this compound antibody itself. During the production process, various intermediates and by-products may be formed, which are removed during purification to ensure the final product’s purity .

Mechanism of Action

Tanezumab exerts its effects by binding to nerve growth factor, preventing it from interacting with its receptors on sensory neurons. This inhibition reduces the sensitization and activation of these neurons, leading to decreased pain perception. The molecular targets of this compound include the nerve growth factor itself and its receptors, such as tropomyosin receptor kinase A .

Comparison with Similar Compounds

  • Fasinumab
  • Fulranumab
  • Tyrosine receptor kinase A inhibitors

Comparison: Tanezumab, fasinumab, and fulranumab are all monoclonal antibodies targeting nerve growth factor. While they share a similar mechanism of action, this compound has been shown to have a distinct safety and efficacy profile in clinical trials. For instance, this compound has demonstrated significant improvements in pain and physical function in patients with osteoarthritis compared to placebo and nonsteroidal anti-inflammatory drugs .

This compound’s unique binding properties and pharmacokinetic profile contribute to its distinct therapeutic effects. Unlike tyrosine receptor kinase A inhibitors, which target the receptor, this compound directly binds to nerve growth factor, offering a different approach to modulating pain signaling .

Properties

CAS No.

880266-57-9

Molecular Formula

C14H24N4O2

Synonyms

tanezumab

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.